ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate
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Overview
Description
ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2), a cyano group (-CN), and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate typically involves multiple steps. One common method starts with the nitration of aniline to produce 2-cyano-4-nitroaniline . This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to form the final product . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate undergoes various chemical reactions, including:
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Ammonia, amines
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products
Reduction: 2-amino-4-nitroaniline
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-(2-cyano-4-nitroanilino)-2-oxoacetic acid
Scientific Research Applications
ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is used in several scientific research fields:
Mechanism of Action
The mechanism of action of ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The cyano group can also participate in binding interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the ester and cyano groups.
4-Nitroaniline: Similar structure but lacks the ester and cyano groups.
2-Cyano-4-nitroaniline: Lacks the ester group but has similar functional groups.
Uniqueness
ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ester group allows for hydrolysis reactions, while the nitro and cyano groups enable various substitution and reduction reactions .
Biological Activity
Ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanism of action, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H10N2O4
- Molecular Weight : 218.20 g/mol
This compound features a cyano group (-CN), a nitro group (-NO2), and an ethyl carbamate moiety, which contribute to its biological properties.
1. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 25 |
Staphylococcus aureus | 12.5 |
Pseudomonas aeruginosa | 50 |
Research demonstrates that compounds with similar structures exhibit varying degrees of antimicrobial activity, suggesting that the presence of the nitro and cyano groups enhances efficacy against gram-positive and gram-negative bacteria .
2. Cytotoxicity Studies
In vitro studies assessing cytotoxicity have shown that this compound exhibits significant effects on cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 18 |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and oxidative stress .
The proposed mechanism of action for this compound includes:
- DNA Intercalation : The nitro group can facilitate interaction with nucleic acids, leading to disruptions in replication.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to cytotoxic effects.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation, further enhancing its anticancer properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed promising results against multi-drug resistant strains. The compound was tested in combination with standard antibiotics, demonstrating synergistic effects that reduced MIC values significantly when used together .
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In another study focusing on its cytotoxic effects, this compound was administered to various cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .
Properties
IUPAC Name |
ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-2-19-11(16)10(15)13-9-4-3-8(14(17)18)5-7(9)6-12/h3-5H,2H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOXDZQHRKIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.